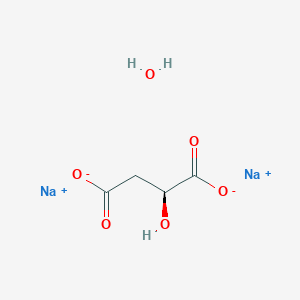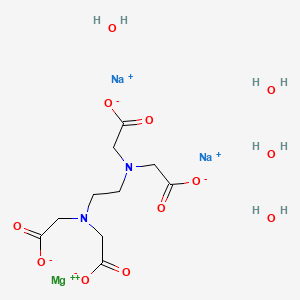
Disodium;(2S)-2-hydroxybutanedioate;hydrate
Übersicht
Beschreibung
- “Disodium;(2S)-2-hydroxybutanedioate;hydrate” is a chemical compound with the molecular formula C<sub>4</sub>H<sub>4</sub>Na<sub>2</sub>O<sub>6</sub>·H<sub>2</sub>O.
- It consists of two sodium ions (Na<sup>+</sup>), one (2S)-2-hydroxybutanedioate (also known as (2S)-malate) anion, and one water molecule (H<sub>2</sub>O).
- The compound is a hydrated form, meaning it contains water molecules in its crystal structure.
Synthesis Analysis
- The synthesis of this compound involves combining disodium salts with (2S)-malic acid in a controlled manner.
- The reaction can be represented as:
2 NaOH + (2S)-malic acid → Disodium;(2S)-2-hydroxybutanedioate;hydrate + H<sub>2</sub>O
Molecular Structure Analysis
- The compound’s molecular structure consists of two sodium ions (Na<sup>+</sup>) coordinated with the (2S)-malate anion.
- The (2S)-malate anion has a central carbon atom bonded to two hydroxyl groups and a carboxyl group.
Chemical Reactions Analysis
- The compound is relatively stable and does not undergo significant chemical reactions under normal conditions.
- It can dissociate into its components in aqueous solutions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Color: White crystalline solid.
- Solubility: Soluble in water.
- Density: Varies based on the hydrated form.
- Chemical Properties :
- Non-combustible.
- Reacts with acids to form (2S)-malic acid.
- Forms aqueous solutions with basic pH.
Wissenschaftliche Forschungsanwendungen
-
Food Industry
- Disodium phosphate is very common in processed and packaged foods .
- It serves as an emulsifier in dairy products and other foods, helping to bind fats and water together .
- It acts as a preservative to extend foods’ shelf life .
- It is used as a flavor enhancer in processed foods .
- It helps control a food’s pH level during the production process .
- Some common foods that contain disodium phosphate are whipped cream, cheese, ice cream, milk, yogurt, seafood, meat, pasta, soda, and gelatin powder .
-
Cosmetics Industry
- Disodium phosphate is used in some makeups, skin creams, and shampoos .
- It helps with pH control in cosmetics .
- It can prevent the metal in packaging from rusting, which is helpful for food and cosmetic products .
- Disodium phosphate is common in many cosmetics like mouthwash, foundation, hair dye and bleach, skincare creams .
-
Water Treatment
-
Pharmaceutical Industry
- In the pharmaceutical industry, disodium phosphate is used as an excipient , which is an inactive substance added to medications .
- It serves as a stabilizer , ensuring the uniform distribution of active ingredients in tablets and capsules .
- Disodium phosphate also acts as a pH adjuster in various oral and topical medications .
- Furthermore, it aids in the formulation of eye drops and ophthalmic solutions, helping to maintain their isotonicity .
-
Detergent and Cleaning Products
- In the detergent and cleaning industry, disodium phosphate is utilized as a builder .
- It enhances the cleaning efficiency of detergents by softening water and preventing the redeposition of dirt and stains on fabrics .
- Disodium phosphate also acts as a pH buffer , ensuring the stability and effectiveness of cleaning solutions .
- Furthermore, it is an essential ingredient in automatic dishwashing detergents, aiding in the removal of tough stains and residue .
-
Laboratory Applications
Safety And Hazards
- The compound is not considered hazardous.
- It is non-toxic and poses no significant risks.
- However, standard laboratory safety precautions should be followed when handling any chemical.
Zukünftige Richtungen
- Research on the compound’s applications, potential uses, and further characterization is needed.
- Investigate its role in pharmaceuticals, food additives, or industrial processes.
Eigenschaften
IUPAC Name |
disodium;(2S)-2-hydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLALIGYBAKQQI-SQGDDOFFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583456 | |
| Record name | Sodium (2S)-2-hydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Malic acid disodium salt monohydrate | |
CAS RN |
207511-06-6 | |
| Record name | Sodium (2S)-2-hydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Malic acid disodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)










![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
